Ashurbin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3Ar,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzof. This compound is notable for its antibacterial and antifungal properties, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Ar,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzofbenzofuran-2-one involves several steps, typically starting from simpler organic molecules. The process often includes cyclization reactions to form the benzofuran core, followed by functional group modifications to introduce the hydroxyl and methylidene groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(3Ar,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzofbenzofuran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the methylidene groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (3Ar,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzofbenzofuran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its antibacterial and antifungal properties. It has shown potential in inhibiting the growth of various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine
In medicine, the compound’s bioactive properties are explored for potential therapeutic applications. Its ability to inhibit microbial growth suggests it could be used in the treatment of infections or as a preservative in pharmaceutical formulations.
Industry
In industrial applications, (3Ar,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzofbenzofuran-2-one is used as a biocide in agricultural products to protect crops from bacterial and fungal infections.
Mechanism of Action
The mechanism of action of (3Ar,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzofbenzofuran-2-one involves the inhibition of key enzymes and pathways in bacterial and fungal cells. The compound interacts with cellular membranes, disrupting their integrity and leading to cell death. Additionally, it may inhibit the synthesis of essential biomolecules, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- (3aR,4aS,5S,5aR,6aR)-5-(3-Hydroxybutyl)-5a-methyl-3-methyleneoctahydro-2H-cyclopropa fbenzofuran-2-one
- [(3aR,4aS,6R,8S,8aR,9aR)-8-hydroxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo fbenzofuran-6-yl] (Z)-2-methylbut-2-enoate
Uniqueness
What sets (3Ar,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzofbenzofuran-2-one apart from similar compounds is its unique combination of functional groups and stereochemistry. The presence of both hydroxyl and methylidene groups, along with its specific stereochemical configuration, contributes to its distinct reactivity and bioactivity.
Properties
IUPAC Name |
(3aR,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-7-9-4-10-8(2)11(16)5-13(17)15(10,3)6-12(9)19-14(7)18/h7,9-13,16-17H,2,4-6H2,1,3H3/t7?,9-,10+,11-,12-,13+,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTCSJSJWINVKA-QIWJHPKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3C(=C)C(CC(C3(CC2OC1=O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]2C[C@H]3C(=C)[C@@H](C[C@@H]([C@@]3(C[C@H]2OC1=O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.